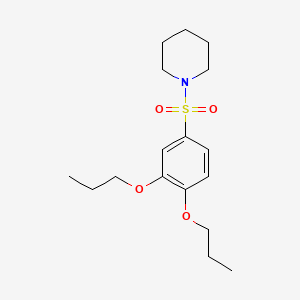
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE is a chemical compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include a piperidine ring attached to a benzenesulfonyl group with dipropoxy substituents. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves several steps. One common synthetic route includes the reaction of piperidine with 3,4-dipropoxybenzenesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and products.
For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
化学反应分析
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, depending on the reagents and conditions used. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives.
科学研究应用
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dipropoxy substituents may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperidine ring can interact with various receptors and ion channels, modulating their function.
相似化合物的比较
1-(3,4-DIPROPOXYBENZENESULFONYL)PIPERIDINE can be compared with other piperidine derivatives, such as:
1-(4-Chlorophenyl)piperidine: Known for its use as a dopamine reuptake inhibitor.
1-(3,4-Dimethoxybenzenesulfonyl)piperidine: Similar in structure but with methoxy groups instead of propoxy groups, leading to different chemical and biological properties.
1-(3,4-Dipropoxybenzyl)piperidine: A related compound with a benzyl group instead of a sulfonyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-(3,4-dipropoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-3-12-21-16-9-8-15(14-17(16)22-13-4-2)23(19,20)18-10-6-5-7-11-18/h8-9,14H,3-7,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZGDLCLVKQSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
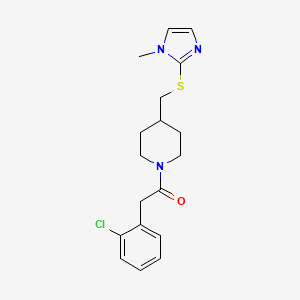
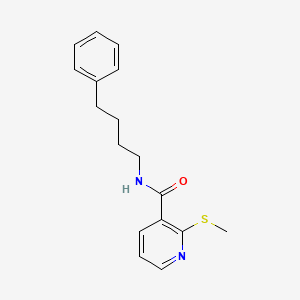
![ethyl 4-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2567535.png)
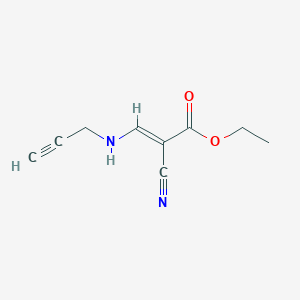
![3-(4-chlorophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567542.png)
![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one](/img/structure/B2567547.png)
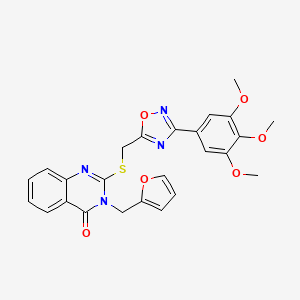
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2567550.png)

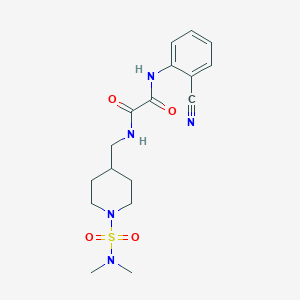
![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)
